1,3-Dibromoimidazo[1,5-a]pyrazin-8-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H4Br2N4 |
|---|---|
Molecular Weight |
291.93 g/mol |
IUPAC Name |
1,3-dibromoimidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C6H4Br2N4/c7-4-3-5(9)10-1-2-12(3)6(8)11-4/h1-2H,(H2,9,10) |
InChI Key |
RKGWUMBSVOXOBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(N=C2Br)Br)C(=N1)N |
Origin of Product |
United States |
Mechanistic Investigations and Advanced Chemical Transformations of 1,3 Dibromoimidazo 1,5 a Pyrazin 8 Amine
Elucidation of Reaction Mechanisms in Imidazo[1,5-a]pyrazine (B1201761) Functionalization
The functionalization of the imidazo[1,5-a]pyrazine core is governed by the electronic properties of the bicyclic system. The pyrazine (B50134) ring acts as an electron-withdrawing group, which deactivates the six-membered ring towards electrophilic substitution but activates the molecule for nucleophilic attack and metal-catalyzed cross-coupling reactions.
Heck-like Mechanisms in Arylation Reactions and Their Regiochemical Implications
Palladium-catalyzed arylation reactions are fundamental transformations for this scaffold. While the classic Heck reaction involves alkenes, related palladium-catalyzed C-C bond-forming reactions like the Suzuki, Stille, and direct C-H arylation are used to introduce aryl groups. The generally accepted mechanism for these cross-coupling reactions begins with the oxidative addition of a low-valent palladium(0) species into one of the carbon-bromine bonds (C1 or C3). This step forms a square planar palladium(II) complex. Following this, transmetalation (in Suzuki or Stille reactions) or coordination of the coupling partner occurs, leading to a new palladium intermediate. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst, allowing the catalytic cycle to continue.
The regiochemical outcome—whether the reaction occurs at C1 or C3—is a critical aspect. This selectivity is dictated by a combination of steric and electronic factors. The electron density at each carbon, the steric hindrance around each bromine atom, and the specific ligand used in the palladium catalyst system all play a role in determining which site reacts preferentially. In many nitrogen-containing heterocycles, C-H arylation can be achieved directly using arylboronic acids, often proceeding through a radical mechanism rather than a traditional cross-coupling cycle. nih.govacs.orgsci-hub.ruresearchgate.net For halogenated substrates, the relative reactivity of the C-Br bonds is key. Theoretical and experimental studies on related nitrogen heterocycles show that the stability of the palladium-insertion intermediate often governs the site of reaction. mdpi.com
Telesubstitution Phenomena and Control of Regioselectivity
Beyond direct (ipso) substitution of the bromine atoms, the imidazo[1,5-a]pyrazine system can undergo a fascinating rearrangement known as telesubstitution. This is a type of nucleophilic substitution where the entering nucleophile attaches to a carbon atom different from the one bearing the leaving group. For instance, a reaction intended to substitute the bromide at C3 might yield a product where the nucleophile has added at a different position on the ring, with subsequent electronic rearrangement and loss of the bromide.
This phenomenon arises from the electron-deficient nature of the pyrazine ring, which allows for conjugate-type addition of a nucleophile. The reaction can be initiated by the nucleophile attacking an unsubstituted, electron-poor carbon atom in the pyrazine ring. This addition creates an anionic intermediate that can then undergo a cascade of electronic shifts, ultimately leading to the expulsion of a bromide ion from a distal position (e.g., C1 or C3).
Control over ipso versus telesubstitution is a significant synthetic challenge. Research on analogous heterocyclic systems, such as 1,2,4-triazolo[4,3-a]pyrazines, has shown that the reaction outcome can be systematically controlled by tuning several parameters. Softer nucleophiles, less polar solvents, and larger, more polarizable halogens (I > Br > Cl) tend to favor the telesubstitution pathway. Conversely, harder nucleophiles and more polar solvents generally favor direct ipso-substitution. The amount of base used can also influence the product ratio.
| Parameter | Condition Favoring Ipso-Substitution | Condition Favoring Tele-Substitution | Rationale |
|---|---|---|---|
| Nucleophile | Hard Nucleophiles (e.g., ROH) | Soft Nucleophiles (e.g., RSH, RNH₂) | Soft nucleophiles prefer addition at softer, electronically favorable sites, initiating the tele-substitution cascade. |
| Solvent | Polar Solvents | Nonpolar Solvents (e.g., Toluene) | Nonpolar solvents may better stabilize the transition state leading to telesubstitution. |
| Leaving Group | Cl | Br, I | Larger, more polarizable halogens are better leaving groups in the elimination step of the tele-substitution mechanism. |
| Base Concentration | Higher Equivalents of Base | Lower Equivalents of Base | Base concentration can influence the active nucleophile and reaction pathway. |
Metal-Catalyzed Cross-Coupling Reactions at Brominated Positions (C1 and C3)
The C1 and C3 bromine atoms on the 1,3-dibromoimidazo[1,5-a]pyrazin-8-amine core are prime sites for modification via metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.
Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed reactions are highly effective for creating C-C bonds at the C1 and C3 positions. The Suzuki-Miyaura coupling, which uses boronic acids or esters, is widely employed to introduce aryl and heteroaryl moieties. The Sonogashira reaction allows for the installation of alkyne groups, while the Heck reaction introduces vinyl substituents. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and controlling regioselectivity. In sequential couplings on the dibrominated core, it is often possible to functionalize one position selectively over the other by carefully controlling reaction conditions or by leveraging the inherently different reactivity of the C1 and C3 positions. For instance, selective Suzuki couplings have been demonstrated on related dihalo-imidazopyrazine intermediates. nih.gov
| Reaction Type | Substrate Position | Coupling Partner | Catalyst System (Pd Source / Ligand) | Base | Solvent | Product/Yield |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | C3 | Arylboronic Acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 3-Aryl-imidazo[1,5-a]pyrazine / Good to Excellent |
| Sonogashira | C1 or C3 | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 1- or 3-Alkynyl-imidazo[1,5-a]pyrazine / Moderate to Good |
| Heck | C1 or C3 | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 1- or 3-Vinyl-imidazo[1,5-a]pyrazine / Moderate |
Amination Reactions (e.g., Buchwald-Hartwig) at Bromo-Substituted Sites
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction is particularly useful for attaching primary and secondary amines to the C1 and C3 positions of the imidazo[1,5-a]pyrazine core, a common step in the synthesis of kinase inhibitors and other pharmaceuticals. acsgcipr.org The reaction typically involves a palladium precatalyst, a specialized phosphine ligand (such as XPhos or tBuDavePhos), and a base. nih.govresearchgate.net The choice of ligand is crucial and is often tailored to the specific amine and aryl halide substrates to optimize reactivity and prevent side reactions like β-hydride elimination. nih.gov The reaction mechanism follows a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org
| Substrate Position | Amine Coupling Partner | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature | Product |
|---|---|---|---|---|---|---|
| C1 or C3 | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 °C | 1- or 3-(Phenylamino)-imidazo[1,5-a]pyrazine |
| C1 or C3 | Piperidine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 90 °C | 1- or 3-(Piperidin-1-yl)-imidazo[1,5-a]pyrazine |
| C1 or C3 | Benzophenone Imine (NH₃ equivalent) | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 110 °C | 1- or 3-Amino-imidazo[1,5-a]pyrazine (after hydrolysis) |
Nucleophilic Aromatic Substitution (SNAr) on the Dibrominated Imidazo[1,5-a]pyrazine Core
Nucleophilic aromatic substitution (SNAr) provides a metal-free alternative for functionalizing the this compound core. This reaction is possible because the fused, nitrogen-containing pyrazine ring is highly electron-deficient, which can stabilize the negatively charged intermediate formed during the reaction. msu.edu
The classical SNAr mechanism is a two-step addition-elimination process. nih.gov First, a nucleophile attacks one of the bromine-bearing carbons (C1 or C3), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized, with significant stabilization provided by the electronegative nitrogen atoms of the pyrazine ring. youtube.com In the second step, the leaving group (bromide) is eliminated, and the aromaticity of the ring is restored.
SNAr reactions on this scaffold typically require potent nucleophiles (such as alkoxides, thiolates, or amines) and often necessitate elevated temperatures to proceed at a reasonable rate. nih.gov The regioselectivity between C1 and C3 depends on the relative electrophilicity of the two positions. The position that can better stabilize the negative charge of the Meisenheimer intermediate is generally favored for attack. In some cases, particularly with unactivated substrates, the mechanism may be concerted rather than stepwise. nih.gov
Electrophilic and Radical-Mediated Transformations on the Imidazo[1,5-a]pyrazine System
The imidazo[1,5-a]pyrazine scaffold is a privileged structural motif in medicinal chemistry, and understanding its reactivity towards electrophilic and radical species is crucial for the development of novel synthetic methodologies and the functionalization of this heterocyclic system. The presence of both an imidazole (B134444) and a pyrazine ring, each with distinct electronic properties, results in a complex reactivity profile that is further modulated by the nature and position of substituents. In the case of this compound, the interplay between the electron-donating amino group and the electron-withdrawing bromine atoms significantly influences the course of electrophilic and radical-mediated transformations.
Generally, the imidazole ring of the imidazo[1,5-a]pyrazine system is more electron-rich and thus more susceptible to electrophilic attack than the pyrazine ring. Theoretical and experimental studies on the parent imidazo[1,2-a]pyrazine (B1224502) system, a closely related isomer, indicate that electrophilic substitution, such as bromination, preferentially occurs at the C3 position of the imidazole moiety. This regioselectivity is attributed to the greater stability of the resulting cationic intermediate, where the positive charge can be delocalized over both rings without disrupting the aromaticity of the pyrazine ring.
In the specific case of this compound, the C1 and C3 positions are already substituted with bromine atoms, precluding direct electrophilic substitution at these sites. The 8-amino group, being a strong activating group, would be expected to direct further electrophilic attack to the pyrazine ring. However, the pyrazine ring is inherently electron-deficient and generally resistant to electrophilic substitution. Therefore, harsh reaction conditions would likely be required for such transformations, which could lead to decomposition or complex product mixtures.
Radical-mediated transformations offer an alternative approach for the functionalization of the imidazo[1,5-a]pyrazine core. Visible light-induced C-H functionalization has emerged as a powerful tool for the modification of various N-heterocycles. For the related imidazo[1,2-a]pyridine (B132010) system, photocatalytic methods have been successfully employed for trifluoromethylation, cyanomethylation, and amination, predominantly at the C3 position.
For this compound, radical attack would likely be influenced by a combination of electronic and steric factors. The electron-donating amino group could enhance the reactivity of the pyrazine ring towards electrophilic radicals. Conversely, the bulky bromine atoms at C1 and C3 might sterically hinder attack at adjacent positions. The generation of radical intermediates from the C-Br bonds is also a plausible pathway under certain radical conditions, potentially leading to debromination or cross-coupling reactions.
While specific experimental data on the electrophilic and radical-mediated transformations of this compound is not extensively available in the current literature, the general reactivity patterns of the parent imidazo[1,5-a]pyrazine system and related N-heterocycles provide a foundation for predicting its chemical behavior. Further mechanistic investigations are necessary to fully elucidate the regioselectivity and synthetic utility of these transformations on this highly functionalized heterocyclic core.
Table 1: Summary of General Reactivity Patterns in Imidazo[1,5-a]pyrazine and Related Systems
| Reaction Type | Reagents and Conditions | Predominant Position of Attack | Notes |
| Electrophilic Substitution | |||
| Bromination | NBS, CH2Cl2 | C3 | On imidazo[1,2-a]pyrazine systems. |
| Metalation | s-BuLi, TMEDA, THF, -78 °C | C3 | Regioselective deprotonation. |
| Metalation | LTMP, THF, -78 °C | C5 | Directed remote metalation. |
| Radical-Mediated Transformations | |||
| Trifluoromethylation | Visible light, photocatalyst, CF3 source | C3 | On imidazo[1,2-a]pyridine systems. |
| Cyanomethylation | Visible light, photocatalyst, bromoacetonitrile | C3 | On imidazo[1,2-a]pyridine systems. |
| Amination | Visible light, photocatalyst, azoles | C3 | On imidazo[1,2-a]pyridine systems. |
Computational and Theoretical Studies on 1,3 Dibromoimidazo 1,5 a Pyrazin 8 Amine
Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic behavior of 1,3-Dibromoimidazo[1,5-a]pyrazin-8-amine. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule, which in turn dictate its stability and reactivity.
The electron density distribution reveals the regions of a molecule that are electron-rich or electron-poor. In this compound, the nitrogen and bromine atoms are expected to be regions of high electron density due to their electronegativity, while the carbon and hydrogen atoms will be comparatively electron-deficient. This distribution is key to understanding intermolecular interactions.
A critical aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity. For this compound, the precise energy values would be determined by the chosen level of theory and basis set in the calculation.
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Hypothetical Data)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These values are hypothetical and serve to illustrate the typical output of quantum mechanical calculations.
Theoretical calculations can map out the entire energy landscape of a chemical reaction involving this compound. By identifying the transition states—the highest energy points along a reaction coordinate—and the intermediates, researchers can predict the most likely reaction mechanisms. The energy profiles generated from these calculations reveal the activation energies required for reactions to occur, thus providing a quantitative measure of reaction feasibility. For instance, studying the reaction of this compound with an electrophile would involve calculating the energy changes as the electrophile approaches different potential reaction sites on the molecule. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of a molecule is not static. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through the rotation of single bonds. For this compound, while the fused ring system is largely rigid, rotation around the bond connecting the amine group to the pyrazine (B50134) ring is possible. Computational methods can determine the relative energies of different conformers, identifying the most stable (lowest energy) conformation. researchgate.net
Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. researchgate.net By simulating the movements of atoms and bonds at a given temperature, MD can reveal how the molecule flexes, vibrates, and interacts with its environment, such as a solvent. These simulations are valuable for understanding the molecule's flexibility and the time-averaged properties that are often observed in experiments.
Table 2: Hypothetical Relative Energies of Amine Group Conformations in this compound
| Dihedral Angle (H-N-C-C) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|
| 0° | 2.5 | 5 |
| 60° | 0.0 | 70 |
| 120° | 0.8 | 20 |
| 180° | 3.0 | 5 |
Note: This data is for illustrative purposes to show how conformational energies might be presented.
Prediction of Spectroscopic Properties through Advanced Theoretical Models
Computational models can predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate the theoretical model and the molecular structure. Time-dependent DFT (TD-DFT) is commonly used to predict the UV-Visible absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states.
Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculated frequencies correspond to specific molecular motions, such as the stretching and bending of bonds. By comparing the predicted spectrum with an experimental one, each peak can be assigned to a particular vibrational mode, providing a detailed picture of the molecule's structural dynamics.
Table 3: Predicted Vibrational Frequencies for this compound (Illustrative)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| 1 | 3450 | N-H stretch |
| 2 | 3050 | C-H stretch (aromatic) |
| 3 | 1620 | C=N stretch |
| 4 | 1550 | Ring deformation |
| 5 | 650 | C-Br stretch |
Note: These are example frequencies and assignments to demonstrate the output of spectroscopic predictions.
Role of 1,3 Dibromoimidazo 1,5 a Pyrazin 8 Amine As a Versatile Synthetic Intermediate
Utility as a Scaffold for Divergent Synthesis of Complex Polycyclic Heterocycles
The strategic placement of two bromine atoms and an amino group on the imidazo[1,5-a]pyrazine (B1201761) core endows 1,3-Dibromoimidazo[1,5-a]pyrazin-8-amine with multiple reactive sites. This allows for a divergent synthetic approach, where a single starting material can be elaborated into a variety of structurally distinct and complex polycyclic heterocycles. The bromine atoms at the 1 and 3 positions are susceptible to a range of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, and alkynyl substituents.
The amino group at the 8-position provides a nucleophilic center that can participate in various transformations, including acylation, alkylation, and condensation reactions. This multi-faceted reactivity allows for the sequential and regioselective functionalization of the molecule, leading to the construction of elaborate molecular architectures. For instance, the core structure is related to intermediates used in the synthesis of important pharmaceutical compounds like Acalabrutinib, where a similar bromo-amino-imidazopyrazine core is a key component. nbinno.comlookchem.comhsppharma.com The synthesis of such complex molecules often involves the initial formation of the imidazopyrazine ring system, followed by strategic bromination and subsequent functionalization. nbinno.com
Below is a table summarizing potential transformations at each functional group of this compound:
| Functional Group | Position | Potential Reactions | Resulting Structures |
| Bromine | 1 | Suzuki, Stille, Sonogashira, Buchwald-Hartwig | Arylated, heteroarylated, alkynylated, or aminated imidazopyrazines |
| Bromine | 3 | Suzuki, Stille, Sonogashira, Buchwald-Hartwig | Arylated, heteroarylated, alkynylated, or aminated imidazopyrazines |
| Amine | 8 | Acylation, Alkylation, Condensation | N-acylated, N-alkylated derivatives, fused heterocyclic systems |
Applications in the Development of Novel Methodologies in Heterocyclic Chemistry
The unique electronic and steric properties of this compound make it a valuable tool for the development of novel synthetic methodologies in heterocyclic chemistry. The presence of both electron-withdrawing bromine atoms and an electron-donating amino group influences the reactivity of the imidazo[1,5-a]pyrazine ring system, opening avenues for exploring new chemical transformations.
The development of efficient and regioselective bromination techniques for imidazo[1,2-a]pyridines and related heterocycles is an active area of research, with methods utilizing various brominating agents being explored. researchgate.net These methodologies are crucial for accessing key intermediates like this compound.
Potential as a Precursor for Advanced Functional Materials in Chemical Research
The rigid, planar structure and the presence of multiple nitrogen atoms in the imidazo[1,5-a]pyrazine core suggest that derivatives of this compound could serve as precursors for advanced functional materials. The ability to introduce a wide range of substituents through the bromine and amine functionalities allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules.
For example, the introduction of extended π-conjugated systems through cross-coupling reactions could lead to the development of novel organic semiconductors, fluorescent probes, or materials with interesting non-linear optical properties. The nitrogen-rich nature of the heterocyclic core also makes it a potential candidate for the design of novel ligands for metal complexes with catalytic or luminescent properties. The study of imidazo[1,5-a]pyridine (B1214698) derivatives has shown their potential as photoluminescent sensors. beilstein-journals.org
The following table outlines the potential applications of functional materials derived from this compound:
| Functional Material Type | Key Structural Features | Potential Applications |
| Organic Semiconductors | Extended π-conjugation, planar structure | Organic field-effect transistors (OFETs), organic photovoltaics (OPVs) |
| Fluorescent Probes | Tunable emission properties via substitution | Bioimaging, chemical sensing |
| Metal-Organic Frameworks (MOFs) | Nitrogen-rich core as a ligand | Gas storage, catalysis, sensing |
Q & A
Q. What are the recommended synthesis methods for 1,3-Dibromoimidazo[1,5-a]pyrazin-8-amine?
Methodological Answer: A common approach involves nucleophilic substitution of bromine atoms in dibrominated precursors. For example, 6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine can react with amines (e.g., 1H-pyrazol-4-amine) in dimethylformamide (DMF) at 95°C for 18 hours, using triethylamine as a base . Alternative routes include multi-component reactions (e.g., Groebke-Blackburn-Bienaymé reaction) using pyrazine-2,3-diamine as a starting material, which allows selective bromination at positions 1 and 3 .
Q. How should researchers characterize this compound spectroscopically?
Methodological Answer:
- 1H/13C NMR : Analyze aromatic protons (δ 8.0–9.0 ppm for imidazo-pyrazine core) and amine protons (δ ~10–12 ppm, broad). Compare with analogs like 6-bromo-N-(1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-8-amine (δ 8.54 ppm for pyrazine protons) .
- Mass Spectrometry (MS) : Use ESI-MS to confirm molecular ion peaks (e.g., [MH+] for brominated derivatives).
- HPLC : Assess purity (>95%) using reverse-phase chromatography .
Q. What safety precautions are critical during handling?
Methodological Answer:
- Toxicity : Classified as Acute Toxicity Category 4 (H302: harmful if swallowed). Use PPE (gloves, lab coat, goggles) and avoid ingestion/inhalation .
- First Aid : For skin contact, rinse with water for 15 minutes; if swallowed, seek medical attention immediately .
- Waste Disposal : Treat as hazardous waste via licensed facilities .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Methodological Answer:
Q. How to resolve contradictions in reported spectroscopic data?
Methodological Answer:
- Solvent Effects : NMR shifts vary with solvent (e.g., DMSO-d6 vs. CD3OD). Replicate conditions from literature for direct comparison .
- Isotopic Labeling : Use 15N-labeled analogs to clarify ambiguous amine signals .
- X-ray Crystallography : Resolve structural ambiguities (e.g., bromine positioning) via single-crystal analysis, as demonstrated for related imidazo-pyrazines .
Q. What strategies are effective for designing bioactive derivatives?
Methodological Answer:
- Bromine Substitution : Replace Br with nucleophiles (e.g., alkoxy groups) to modulate kinase inhibition (e.g., CSF1R inhibitors) .
- Hybrid Scaffolds : Fuse with triazolo or pyrazolo moieties to enhance binding to adenosine receptors .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) for targeted delivery, inspired by colon-specific prodrug methodologies .
Q. How stable is this compound under varying experimental conditions?
Methodological Answer:
Q. Are there alternative synthetic routes beyond nucleophilic substitution?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
